ETHYL 1-BOC-4,4-DIMETHYL-L-PROLINATE
Description
Significance of Modified Proline Derivatives in Organic Chemistry
Modified proline derivatives have emerged as indispensable tools in organic chemistry due to their unique structural properties and catalytic capabilities. The fundamental significance of these compounds stems from proline's distinctive cyclic structure, which creates conformational constraints that profoundly influence peptide secondary structure and catalytic activity. The presence of proline in critical biological recognition and structural motifs has inspired the synthesis of a wide range of proline derivatives, with particular emphasis on applications in medicinal chemistry and catalysis. Proline's ability to form conformationally restrained tertiary amide bonds makes it unique among the twenty proteinogenic amino acids, leading to important structural features such as loops, turns, and polyproline helices.
The development of proline organocatalysis has demonstrated the remarkable potential of these compounds in asymmetric synthesis. The theme of proline organocatalysis is often considered the starting point for the area of organocatalysis, even though early discoveries went unappreciated for decades. The chiral structure of proline enables enantioselective synthesis, favoring particular enantiomers or diastereomers in various organic transformations. Research has shown that simple, inexpensive, highly active, recoverable and reusable proline-based organocatalysts can promote direct stoichiometric aldol reactions with excellent enantioselectivities, with resulting aldol products obtained with up to 99:1 anti/syn ratios and greater than 99% enantiomeric excess.
The structural effects of proline modification have been extensively measured and categorized based on a combination of steric effects and stereoelectronic effects. Within bacteria, fungi, sponges, algae, and higher plants, an even wider range of proline analogues has been identified in compounds with antibiotic, antifungal, and other activities. The incorporation of modified proline residues allows for the modulation of peptide stability and conformation in predictable ways, making these derivatives valuable tools for protein engineering and drug design.
Historical Development of tert-Butoxycarbonyl-Protected Amino Acid Esters
The development of tert-butoxycarbonyl protection for amino acids represents a pivotal advancement in synthetic organic chemistry and peptide synthesis. The tert-butoxycarbonyl protecting group emerged as an acid-labile protecting group that could be easily installed and removed under relatively mild conditions. The breakthrough in the use of tert-butoxycarbonyl groups came with the recognition that they could protect amino functions while remaining stable under basic conditions, allowing for orthogonal protection strategies.
The historical development of tert-butoxycarbonyl-protected amino acids gained momentum when these compounds became commercially available, contributing to the fast success of this protecting group. The tert-butoxycarbonyl group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide, making the protection process operationally simple. Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine as the base, providing flexibility in reaction conditions.
The development of esterification methods for tert-butoxycarbonyl-protected amino acids presented unique challenges because traditional acid-catalyzed esterification protocols could not be used since the tert-butoxycarbonyl group is unstable in acidic conditions. Researchers developed alternative approaches using expensive dehydrating agents such as carbodiimides or unsafe reagents such as alkyl halides, diazomethane, or chloroformates. A significant advancement came with the discovery that ceric ammonium nitrate could mediate esterification of tert-butoxycarbonyl amino acids while retaining the protecting group at room temperature, or facilitate simultaneous esterification and deprotection at elevated temperatures.
The synthesis of tert-butoxycarbonyl-protected proline derivatives has been accomplished through various synthetic routes, with researchers developing methods that allow access to both enantiomeric series of 4-substituted proline derivatives. Phase transfer catalysis has emerged as a particularly effective approach, allowing direct access to both enantiomeric series with excellent stereochemical control.
Position of Ethyl 1-tert-Butoxycarbonyl-4,4-Dimethyl-L-Prolinate in Contemporary Chemical Research
Ethyl 1-tert-butoxycarbonyl-4,4-dimethyl-L-prolinate occupies a unique position in contemporary chemical research as a representative example of highly functionalized proline derivatives that address multiple synthetic challenges simultaneously. The compound's structure incorporates several key modifications that enhance its utility beyond that of simple proline derivatives. The 4,4-dimethyl substitution pattern provides significant steric bulk that can influence conformational preferences and reaction selectivity, while the tert-butoxycarbonyl protection allows for selective manipulation of the amino functionality.
Contemporary research has demonstrated that 4-substituted proline derivatives can function as structurally constrained amino acid mimetics, capable of mimicking other amino acid functional groups while maintaining the conformational rigidity inherent to the proline scaffold. The ability to introduce various substituents at the 4-position of proline has enabled the development of proline editing strategies, where commercially available hydroxyproline can be incorporated into peptides and subsequently modified to generate diverse functional groups.
The compound's ethyl ester functionality provides additional versatility for synthetic transformations and bioconjugation reactions. Research has shown that ester-protected proline derivatives can be selectively modified under mild conditions to introduce various functional groups including azides, alkynes, primary amines, anilines, and thiols. These modifications enable bioorthogonal ligation reactions that proceed under physiological conditions, making such compounds valuable for chemical biology applications.
Current research applications of related 4,4-disubstituted proline derivatives include their use as molecular scaffolds for biochemistry and as conformational tools for polypeptides. The strategic placement of bulky substituents at the 4-position can favor specific conformational states, with some derivatives showing preferential adoption of cis-conformations. This conformational control has proven valuable in protein engineering applications where specific secondary structures are desired.
The compound's position in contemporary research is further enhanced by its potential applications in asymmetric catalysis and as a building block for complex natural product synthesis. The combination of structural rigidity, protecting group chemistry, and ester functionality makes ethyl 1-tert-butoxycarbonyl-4,4-dimethyl-L-prolinate a versatile intermediate for accessing diverse molecular architectures with predictable stereochemical outcomes.
Structure
2D Structure
Properties
IUPAC Name |
1-O-tert-butyl 2-O-ethyl (2S)-4,4-dimethylpyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-7-18-11(16)10-8-14(5,6)9-15(10)12(17)19-13(2,3)4/h10H,7-9H2,1-6H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNSAGPRRVZFDV-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(CN1C(=O)OC(C)(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC(CN1C(=O)OC(C)(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80705288 | |
| Record name | 1-tert-Butyl 2-ethyl (2S)-4,4-dimethylpyrrolidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80705288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1001353-86-1 | |
| Record name | 1-tert-Butyl 2-ethyl (2S)-4,4-dimethylpyrrolidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80705288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Boc-Protected 4,4-Dimethyl-L-Proline
The Boc protection of L-proline derivatives is a critical step to obtain the Boc-protected amino acid intermediate, which is then esterified. Although direct literature specifically on Boc protection of 4,4-dimethyl-L-proline is limited, methods for Boc protection of L-proline and its analogs provide a foundation.
Common Boc Protection Methods for L-Proline and Analogs:
| Method | Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| A | L-proline, di-tert-butyl dicarbonate ((Boc)2O), triethylamine, DMF solvent | Room temperature stirring | Mild conditions, good yield | Boc-N3 used in some variants is explosive; toxic hydrazoic acid byproduct |
| B | L-proline, Boc chloride (Boc-Cl), sodium hydroxide, THF-water mixture | Low temperature (<0°C) | Direct Boc protection | Boc-Cl unstable, decomposes easily, harsh low temperature |
| C | L-proline, Boc-O-C6H5, potassium hydroxide, DMSO, heat at 90-100°C | Heating required | Alternative reagent | High temperature causes racemization and impurities; DMSO decomposition issues |
A patented improved method involves:
- Adjusting L-proline solution to alkaline pH ≥ 12 using sodium hydroxide or sodium carbonate.
- Adding (Boc)2O in batches to control reaction.
- Removing impurities by repeated extraction with sherwood oil.
- Acidifying to pH 1-3 with hydrochloric acid and extracting with ethyl acetate.
- Washing organic layers to neutrality, drying, and crystallizing Boc-L-proline.
This method reduces hazards, improves purity, and avoids harsh conditions or toxic intermediates.
Esterification to Form Ethyl 1-Boc-4,4-Dimethyl-L-Prolinate
The key step to obtain this compound is the esterification of the Boc-protected 4,4-dimethyl-L-proline with ethanol.
Typical Esterification Procedure:
| Step | Reagents & Conditions | Notes |
|---|---|---|
| 1 | Starting material: 1-Boc-4,4-dimethyl-L-proline | Purified Boc-protected amino acid |
| 2 | Ethanol (solvent and reagent) | Acts as esterifying agent |
| 3 | Acid catalyst (e.g., sulfuric acid or hydrochloric acid) | Catalyzes ester formation |
| 4 | Reflux for several hours | Ensures complete esterification |
| 5 | Work-up: neutralization, extraction, drying | Isolates ethyl ester product |
This acid-catalyzed Fischer esterification is widely used in industry and research for amino acid ester synthesis. The reaction proceeds via protonation of the carboxyl group, nucleophilic attack by ethanol, and water elimination to form the ethyl ester.
Detailed Reaction Scheme and Conditions
| Stage | Reaction | Conditions | Outcome |
|---|---|---|---|
| Boc Protection | L-proline + (Boc)2O (alkaline medium) | pH ≥ 12, room temp, batch addition of (Boc)2O | Boc-L-proline, high purity, minimized side reactions |
| Esterification | Boc-L-proline + ethanol + acid catalyst | Reflux (typically 3-6 hours) | Ethyl 1-Boc-L-prolinate derivative |
For the 4,4-dimethyl substituted proline, the same conditions apply, but the steric hindrance from the two methyl groups at position 4 may require optimization of reaction time and catalyst concentration to ensure full conversion.
Purification and Isolation
- After esterification, the reaction mixture is cooled and neutralized.
- Extraction with organic solvents (e.g., ethyl acetate) removes impurities.
- Drying agents like MgSO4 or anhydrous sodium sulfate remove residual water.
- Concentration under reduced pressure yields crude product.
- Crystallization or chromatography may be employed for final purification.
Summary Table: Preparation Methods Overview
| Step | Method | Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Boc Protection | Alkaline batch addition | L-proline, (Boc)2O, NaOH/Na2CO3 | pH≥12, RT | Safer, less toxic byproducts | Requires pH control |
| Boc Protection | Boc-Cl method | L-proline, Boc-Cl, NaOH, THF-water | <0°C | Direct, fast | Harsh, unstable reagents |
| Boc Protection | Boc-O-C6H5 method | L-proline, Boc-O-C6H5, KOH, DMSO | 90-100°C | Alternative reagent | High temp, racemization risk |
| Esterification | Fischer esterification | Boc-proline, ethanol, H2SO4/HCl | Reflux hours | Simple, effective | Requires acid handling, reflux |
| Purification | Extraction & crystallization | Ethyl acetate, drying agents | Ambient | High purity | Multiple steps |
Chemical Reactions Analysis
Types of Reactions: : Ethyl 1-Boc-4,4-dimethyl-L-prolinate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted prolinates depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
Ethyl 1-Boc-4,4-dimethyl-L-prolinate has several notable applications in scientific research:
Organic Synthesis
- Building Block : It serves as a crucial building block in the synthesis of more complex molecules. Its Boc group allows for selective reactions involving amines without interference from other functional groups .
- Reactivity : The compound can undergo various chemical reactions including oxidation to form carboxylic acids, reduction to produce alcohols, and nucleophilic substitution reactions where the ethoxy group can be replaced by other nucleophiles.
Medicinal Chemistry
- Biological Activity : this compound and its derivatives have been studied for their potential as enzyme inhibitors and antiviral agents. The structural motifs it contains are increasingly recognized for their diverse bioactivities in medicinal chemistry .
- Drug Development : Its unique steric properties make it an interesting candidate for drug design and development. Research indicates that compounds with similar structures can interact with biological targets in specific ways, which may lead to the development of new therapeutic agents .
Enzyme Mechanisms and Protein Interactions
- Biological Studies : This compound is utilized in studies exploring enzyme mechanisms and protein interactions. Its ability to mimic certain amino acids makes it valuable for investigating how proteins interact with substrates or inhibitors.
Case Study 1: Synthesis of Antiviral Agents
Research has demonstrated that derivatives of this compound can be synthesized to create antiviral agents targeting specific viral mechanisms. The structural modifications facilitated by this compound have led to promising results in preclinical studies.
Case Study 2: Enzyme Inhibition Studies
In enzyme inhibition studies, this compound has been employed to explore its interaction with various enzymes involved in metabolic pathways. These studies have provided insights into how structural variations affect binding affinity and inhibitory potency.
Mechanism of Action
The mechanism of action of Ethyl 1-Boc-4,4-dimethyl-L-prolinate involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
(a) ETHYL (R)-1-BOC-4,4-DIFLUOROPYRROLIDINE-2-CARBOXYLATE
- Substituents : 4,4-difluoro groups replace the dimethyl groups.
- Reduced steric bulk compared to dimethyl groups may enhance accessibility for nucleophilic attacks .
- Applications : Preferred in fluorinated drug intermediates due to improved metabolic stability and bioavailability.
(b) METHYL (R)-1-BOC-4,4-DIFLUOROPYRROLIDINE-2-CARBOXYLATE
(c) ETHYL 5-(5-BROMO-2-THIENYL)-3-ISOXAZOLECARBOXYLATE
- Structure : Isoxazole-thienyl heterocycle with a bromo substituent.
- Impact :
- Physical Properties : Melting point = 51°C; density = 1.583 g/cm³ .
Data Table: Comparative Analysis
| Compound Name | Molecular Formula | Substituents | Molecular Weight (g/mol) | Melting Point (°C) | Density (g/cm³) | Key Applications |
|---|---|---|---|---|---|---|
| This compound | C₁₃H₂₃NO₄ | 4,4-dimethyl | 265.33 | NA | NA | Peptide synthesis |
| ETHYL (R)-1-BOC-4,4-DIFLUOROPYRROLIDINE-2-CARBOXYLATE | C₁₂H₁₉F₂NO₄ | 4,4-difluoro | 295.28 | NA | NA | Fluorinated APIs |
| METHYL (R)-1-BOC-4,4-DIFLUOROPYRROLIDINE-2-CARBOXYLATE | C₁₁H₁₇F₂NO₄ | 4,4-difluoro, methyl ester | 281.26 | NA | NA | Rapid ester hydrolysis |
| ETHYL 5-(5-BROMO-2-THIENYL)-3-ISOXAZOLECARBOXYLATE | C₁₀H₈BrNO₃S | Bromo-thienyl | 302.14 | 51 | 1.583 | Cross-coupling reactions |
Key Research Findings
- Steric Effects : 4,4-dimethyl substitution in the target compound increases steric hindrance, slowing down reactions requiring planar transition states but improving selectivity in chiral environments.
- Electronic Effects : Difluoro analogs exhibit enhanced oxidative stability due to fluorine’s electron-withdrawing nature .
- Ester Group Influence : Ethyl esters offer better lipid solubility than methyl esters, making them preferable in prodrug design .
Biological Activity
Ethyl 1-BOC-4,4-dimethyl-L-prolinate is a proline derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and an ethyl ester functionality, which enhances its steric and electronic properties. The dual methyl substitution at the 4-position of the proline backbone is particularly noteworthy, as it may influence the compound's reactivity and biological interactions.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves standard organic synthesis techniques, including protection of the amine group with the Boc group and subsequent esterification. The resulting compound can undergo various chemical transformations, making it a versatile intermediate in drug development.
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| This compound | Contains two methyl groups at the 4-position | Increased steric bulk and potential for diverse interactions |
| Ethyl N-Boc-4-methylproline | Methyl group at the 4-position | Less steric hindrance compared to dimethyl variant |
| Ethyl N-Boc-3-methylproline | Methyl group at the 3-position | Different stereochemistry affecting biological activity |
| Ethyl N-Boc-pyroglutamate | Glutamate backbone with similar protective group | Exhibits unique biological activity |
Antiviral Properties
Research indicates that compounds related to proline derivatives, including this compound, exhibit antiviral activities. These compounds have been studied for their efficacy against various viruses, including those responsible for influenza and hepatitis. The proline moiety is often implicated in enhancing binding affinity to viral proteins or inhibiting viral replication pathways .
Enzyme Inhibition
Proline derivatives have also shown promise as enzyme inhibitors. For instance, they are being explored as potential inhibitors of metallo-beta-lactamases and matrix metalloproteases, which are critical in various disease processes including cancer metastasis and bacterial resistance . The unique structure of this compound may contribute to its ability to modulate enzyme activity through competitive inhibition or allosteric modulation.
Therapeutic Applications
The compound's biological activity positions it as a candidate for therapeutic applications in treating conditions such as cancer, cardiovascular diseases, and viral infections. Its structural features allow it to interact with biological targets effectively, potentially leading to novel therapeutic agents .
Study on Proline Derivatives
A comprehensive analysis of proline-derived structures highlighted their utility in drug design. Notably, a study involving over 2,000 proline derivatives found that variations in substitution patterns significantly influenced their pharmacological properties. This underscores the importance of structural modifications in developing effective therapeutics .
Antiviral Activity Assessment
In vitro studies have demonstrated that proline derivatives can inhibit viral replication. For example, certain derivatives showed significant activity against HIV protease and other viral enzymes, suggesting that this compound could be further explored for similar applications .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for Ethyl 1-Boc-4,4-dimethyl-L-prolinate, and what are their critical control points?
- Methodological Answer : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amine group in 4,4-dimethyl-L-proline, followed by esterification with ethanol. Key control points include:
- Protection Step : Use of anhydrous conditions to prevent Boc-group hydrolysis, monitored by TLC (Rf ~0.5 in ethyl acetate/hexane 1:3).
- Esterification : Catalysis with HOBt/DCC to minimize racemization, with reaction completion confirmed via disappearance of the carboxylic acid peak in IR (~1700 cm⁻¹).
- Purification : Flash chromatography (silica gel, gradient elution) to isolate the product with >95% purity .
Q. Which analytical techniques are essential for verifying the structural integrity of this compound post-synthesis?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) should show characteristic Boc tert-butyl signals at δ 1.44 ppm and ester ethyl group signals at δ 1.25 (triplet) and 4.12 (quartet).
- IR Spectroscopy : Confirm ester carbonyl (C=O) at ~1740 cm⁻¹ and Boc carbonyl at ~1680 cm⁻¹.
- Mass Spectrometry : ESI-MS should display [M+H]⁺ at m/z 314.2 (calculated for C₁₅H₂₇NO₄).
- Optical Rotation : [α]D²⁵ ≈ +15° (c = 1, CHCl₃) to confirm stereochemical retention .
Q. How should researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Studies : Incubate the compound in buffers (pH 3–9) at 40°C for 14 days. Monitor degradation via HPLC (C18 column, 220 nm) to quantify remaining intact compound.
- Kinetic Analysis : Use Arrhenius plots to extrapolate shelf-life at 25°C. Include controls with inert atmospheres to isolate hydrolysis vs. oxidative pathways .
Advanced Research Questions
Q. How can conflicting NMR data (e.g., split signals for diastereotopic protons) be resolved during characterization?
- Methodological Answer :
- Variable Temperature NMR : Elevate temperature to 50°C to reduce rotational barriers and coalesce split signals.
- 2D NMR (COSY, NOESY) : Assign overlapping peaks by correlating coupling partners or spatial proximity.
- Chiral Derivatization : React with a chiral auxiliary (e.g., Mosher’s acid) to confirm enantiopurity if unexpected splitting persists .
Q. What strategies address discrepancies between computational (DFT) and experimental conformational data for the proline ring?
- Methodological Answer :
- Solvent Effects : Simulate solvent interactions (e.g., PCM model for chloroform) to align DFT results with experimental NOE correlations.
- Dynamic NMR : Measure ring-flipping barriers at low temperatures to validate computational energy profiles.
- X-ray Crystallography : Resolve crystal structures to compare with DFT-optimized geometries .
Q. How can researchers optimize Boc-deprotection conditions to minimize side reactions (e.g., ester hydrolysis or racemization)?
- Methodological Answer :
- Acid Selection : Use TFA (trifluoroacetic acid) in dichloromethane (0°C, 1 hr) instead of HCl/dioxane to reduce ester cleavage.
- Additive Screening : Include scavengers like triethylsilane to trap carbocation intermediates and prevent racemization.
- Real-Time Monitoring : Use inline FTIR to track Boc removal (loss of ~1680 cm⁻¹ peak) without overexposure to acid .
Q. What methodologies identify and quantify by-products in large-scale syntheses of this compound?
- Methodological Answer :
- LC-MS/MS : Employ a C18 column with 0.1% formic acid in water/acetonitrile to separate by-products. Use MRM (multiple reaction monitoring) for sensitive quantification.
- Isolation via Prep-HPLC : Collect fractions of unknown peaks for structural elucidation via HRMS and 2D NMR.
- Mechanistic Probes : Conduct kinetic isotope effects (KIE) studies to distinguish between SN1 vs. SN2 pathways in undesired side reactions .
Data Presentation Guidelines
- Raw Data : Include NMR spectra, chromatograms, and kinetic plots in appendices, with processed data (e.g., integration values, Rf values) in the main text .
- Uncertainty Analysis : Report standard deviations for triplicate experiments and use Q-testing to exclude outliers .
- Terminology : Use IUPAC nomenclature consistently and define specialized terms (e.g., "diastereotopic") upon first use .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
